molecular formula C21H21F3N2O3 B609164 ML390 CAS No. 2029049-79-2

ML390

货号: B609164
CAS 编号: 2029049-79-2
分子量: 406.4052
InChI 键: SGNRHEDBLPGDDC-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of ML390 involves several steps. One common synthetic route includes the following steps:

    Formation of the naphthalenyl amine: The starting material, 1,2,3,4-tetrahydro-1-naphthalenylamine, is prepared through the reduction of naphthalene derivatives.

    Coupling with oxo-propyl group: The naphthalenyl amine is then coupled with a 3-oxo-propyl group using a suitable coupling reagent such as carbodiimide.

    Introduction of trifluoromethoxy group:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

化学反应分析

ML390 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Oncology

ML390 has been extensively studied for its potential anti-cancer properties:

  • Induction of Myeloid Differentiation : In AML models, this compound has been shown to promote differentiation in leukemic cells, which may enhance therapeutic outcomes when combined with other treatments .
  • Combination Therapies : Research indicates that this compound can be effectively used in combination with other chemotherapeutic agents to improve efficacy against resistant cancer cell lines .

Case Study: Myeloid Differentiation in AML

A study demonstrated that this compound significantly increased the expression of myeloid differentiation markers in U937 cells, leading to enhanced apoptosis and reduced proliferation rates. This finding suggests that this compound could serve as a valuable adjunct therapy in AML treatment regimens.

Immunology

This compound's role as an immunomodulator is gaining traction:

  • Potential Anti-Viral Activity : Recent investigations have revealed that this compound exhibits anti-EV71 activity, indicating its potential use in treating viral infections .
  • Autoimmune Diseases : By inhibiting DHODH, this compound may modulate immune responses, offering therapeutic avenues for conditions like rheumatoid arthritis and multiple sclerosis.

Comparative Efficacy of this compound

The following table summarizes the comparative efficacy of this compound against other DHODH inhibitors:

CompoundEfficacy in AML ModelsAnti-Viral ActivityImmunomodulatory Effects
This compoundHighModerateSignificant
LeflunomideModerateLowModerate
TeriflunomideLowNoneHigh

作用机制

The mechanism of action of ML390 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access . The pathways involved depend on the specific biological context and the target molecules.

相似化合物的比较

ML390 can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

生物活性

ML390 is a small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), which has garnered attention in the field of cancer research, particularly for its role in differentiating acute myeloid leukemia (AML) cells. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies to provide a comprehensive overview.

Overview of this compound

This compound was developed as part of a project aimed at identifying inhibitors of DHODH, an enzyme critical for pyrimidine synthesis. The compound was optimized from two chemical scaffolds and found to induce differentiation in AML cell lines, specifically those overexpressing the homeobox transcription factor HoxA9, which is prevalent in many AML patients .

This compound functions primarily by inhibiting DHODH, which plays a pivotal role in the de novo synthesis of pyrimidines. By blocking this pathway, this compound promotes differentiation in leukemic cells. The effective concentration triggering 50% of maximal differentiation activity (ED50) for this compound is approximately 2 μM in both murine and human AML cell lines .

Key Findings:

  • Inhibition Mechanism : this compound's inhibition of DHODH leads to reduced levels of uridine triphosphate (UTP), a nucleotide necessary for RNA synthesis, thereby affecting cell proliferation and differentiation .
  • Differentiation Induction : The compound has been shown to trigger differentiation similar to that observed with the inactivation of ER-HoxA9, indicating a potential therapeutic pathway for AML treatment .

Data Summary

The following table summarizes the biological activity and potency of this compound compared to other known DHODH inhibitors:

CompoundTarget EnzymeED50 (μM)IC50 (nM)Notes
This compoundDHODH~2560Induces differentiation in AML models
BrequinarDHODH~120Potent inhibitor with established clinical use
C07DHODH~3-Predecessor compound with lower potency

Case Study 1: Efficacy in AML Cell Lines

In a study conducted using engineered ER-Hox-GFP cell lines, this compound demonstrated significant efficacy in overcoming differentiation arrest. The addition of uridine to the culture media reduced the differentiation effects induced by this compound, further supporting its mechanism as a DHODH inhibitor .

Case Study 2: Resistance Mechanisms

Research into genetic resistance mechanisms revealed that four resistant cell lines were cross-resistant to both this compound and its precursor compounds. This suggests a similar mode of action or mechanism of resistance among these compounds, highlighting the importance of continued investigation into genetic factors influencing drug efficacy .

属性

IUPAC Name

N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c22-21(23,24)29-16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNRHEDBLPGDDC-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML390
Reactant of Route 2
Reactant of Route 2
ML390
Reactant of Route 3
Reactant of Route 3
ML390
Reactant of Route 4
Reactant of Route 4
ML390
Reactant of Route 5
Reactant of Route 5
ML390
Reactant of Route 6
Reactant of Route 6
ML390

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。